Home > Products > Building Blocks P2136 > N-((S)-1-(((R)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide
N-((S)-1-(((R)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide - 289472-78-2

N-((S)-1-(((R)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide

Catalog Number: EVT-1477803
CAS Number: 289472-78-2
Molecular Formula: C19H24N4O3
Molecular Weight: 356.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bortezomib Impurity 2 (SR-Isomer, Bortezomib Impurity E) is an impurity in the synthesis of Bortezomib.
Overview

N-((S)-1-(((R)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide is a complex organic compound with significant implications in medicinal chemistry. It is a derivative of Bortezomib, which is primarily utilized in the treatment of multiple myeloma and other malignancies. This compound has garnered attention due to its unique structural features and biological activities.

Source

The chemical has been cataloged under the CAS number 289472-78-2 and is referenced in various chemical databases such as PubChem and ChemicalBook, which provide detailed information about its properties and applications .

Classification

This compound belongs to the class of pyrazinecarboxamides, characterized by their nitrogen-containing heterocyclic structure. It also contains amino and hydroxyl functional groups, adding to its reactivity and potential biological activity .

Synthesis Analysis

Methods

The synthesis of N-((S)-1-(((R)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide typically involves several steps, including the use of Bortezomib as a precursor. The synthetic route may include:

  1. Reactions with Substituted Benzylamines: Utilizing various benzylamines in tetrahydrofuran as a solvent.
  2. Base Utilization: Employing triethylamine to facilitate the reaction.
  3. Heating Methods: Conventional heating techniques are often applied to drive the reactions to completion.

The detailed synthesis may also involve purification steps such as chromatography to isolate the desired product from by-products .

Technical Details

The synthesis process can be complex, involving multiple reaction conditions that need optimization for yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are typically employed to confirm the structure of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular formula of N-((S)-1-(((R)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide is C19H24N4O3. Its structure includes:

  • A pyrazine ring
  • An amino acid-like side chain
  • Hydroxyl and carbonyl functional groups
Chemical Reactions Analysis

Reactions

N-((S)-1-(((R)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide can participate in various chemical reactions typical of amides and carboxylic acids:

  1. Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to yield corresponding carboxylic acids.
  2. Acylation: The amino group can react with acyl chlorides or anhydrides to form new amide derivatives.
  3. Coupling Reactions: The presence of the pyrazine moiety allows for potential coupling reactions with other electrophiles.

These reactions are essential for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties .

Mechanism of Action

Process

The primary mechanism of action for N-((S)-1-Hydroxy-N-(R)-1-amino-acid derivatives like Bortezomib involves inhibition of the 26S proteasome. This proteasome inhibition disrupts protein degradation pathways within cells.

Data

This disruption leads to:

  1. Apoptosis: Induction of programmed cell death in cancer cells.
  2. Cell Cycle Arrest: Prevention of cell cycle progression.
  3. Inhibition of Angiogenesis: Reduction in blood vessel formation that supports tumor growth.

Pharmacokinetic studies indicate that Bortezomib follows a two-compartment model upon intravenous administration, highlighting its rapid distribution followed by a slower elimination phase .

Physical and Chemical Properties Analysis

Physical Properties

N-((S)-1-Hydroxy-N-(R)-1-amino-acid derivatives exhibit specific physical characteristics:

PropertyValue
Boiling Point672.0±55.0 °C (Predicted)
Density1.199±0.06 g/cm³ (Predicted)
Storage Temperature2–8 °C
SolubilitySlightly soluble in chloroform, DMSO, methanol
pKa11.90±0.46 (Predicted)
FormSolid
ColorWhite to Off-white

Chemical Properties

The compound's chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions .

Applications

N-((S)-1-Hydroxy-N-(R)-1-amino-acid derivatives have notable applications in scientific research:

  1. Cancer Treatment: As an analog of Bortezomib, it holds potential in targeting proteasomal pathways for cancer therapy.
  2. Biochemical Studies: Used in studies exploring protein degradation mechanisms and cellular responses to proteasome inhibition.
  3. Drug Development: Serves as a lead compound for developing new therapeutic agents targeting similar pathways.

This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its importance in drug discovery and development efforts aimed at treating complex diseases like cancer .

Introduction

Structural and Functional Significance in Medicinal Chemistry

The compound’s structure integrates distinct pharmacophoric elements essential for proteasome-targeting activity:

  • Pyrazinecarboxamide Headgroup: Serves as a hydrogen-bond acceptor/donor motif, enabling critical interactions with proteasomal threonine residues. Its aromatic character facilitates π-stacking within the binding pocket [7].
  • Central Chiral Phenylalanine Scaffold: The (S)-configured carbon anchors the hydrophobic phenyl group and links the pyrazine and hydroxyalkyl segments. The phenyl ring provides hydrophobic stabilization within the proteasome’s S1 binding pocket [3].
  • (R)-1-Hydroxy-3-methylbutyl Tail: The terminal isobutyl group engages in van der Waals contacts with the proteasome, while the chiral hydroxyl group mimics the tetrahedral transition state during peptide hydrolysis. The (R)-stereochemistry here is critical for orienting the hydroxyl for nucleophilic attack on the boronic acid precursor or binding interactions [1] [7].

Table 1: Key Structural Elements and Their Roles

Structural FeatureChemical RoleBiological Function
Pyrazine-2-carboxamideHydrogen-bond acceptor/donor; AromaticTargets catalytic Thr1 in proteasome β-subunit
(S)-2-amino-3-phenylpropanoylChiral linker; Hydrophobic anchorBinds S1 specificity pocket via phenyl group
(R)-1-hydroxy-3-methylbutylHydroxy-nucleophile mimic; Steric directorMimics tetrahedral intermediate; Stabilizes binding

This trifunctional design enables reversible proteasome inhibition, though without the boronic acid moiety of Bortezomib, its direct inhibitory potency is diminished. Its primary significance lies in its role as a synthetic intermediate and degradation marker, highlighting structural vulnerabilities in the parent drug [2] [7].

Historical Context and Discovery

The compound emerged from systematic studies of Bortezomib’s stability during its clinical development in the late 1990s. Researchers observed that the boronic acid moiety (-B(OH)₂) in Bortezomib, crucial for proteasome binding, undergoes oxidation in aqueous solutions, leading to its replacement by a hydroxyl group (-OH). This transformation generates the title compound as a primary degradation product [7].

Nuclear magnetic resonance (NMR) studies of reconstituted Bortezomib formulations under clinical storage conditions confirmed its identity:

  • Air oxidation of the boronic acid functionality proceeds via a boronate intermediate, yielding the (R)-hydroxy derivative.
  • After one month at 2–8°C, air-exposed samples contained ~5% of this degradant (termed BTZ1), while argon-purged samples remained stable [7].

Assigned CAS registry numbers differentiate its stereoisomers:

  • 289472-78-2: (S)-Phenylalanine/(R)-hydroxyisovaleryl variant [1] [3]
  • 289472-81-7: (S)-Phenylalanine/(S)-hydroxyisovaleryl variant [2] [4]

The (R)-hydroxy isomer was designated Bortezomib Impurity 2 (EP Impurity E), while the (S)-hydroxy counterpart is termed Bortezomib Impurity J or D [3] [4]. This nomenclature underscores its status as a critical quality monitor in pharmaceutical manufacturing.

Role of Stereochemistry in Bioactivity

Stereochemistry governs this compound’s interaction with the proteasome’s chiral environment. The 20S proteasome possesses binding pockets with strict stereoselectivity, accommodating L-amino acid-derived ligands:

  • Influence of (S)-Phenylalanine Configuration: The (S)-chirality at the 2-amino-3-phenylpropanoyl carbon ensures optimal fit within the proteasome’s S1 and S3 subsites. Inversion to (R) disrupts hydrophobic contacts and hydrogen bonding with backbone residues Gly47 and Thr21 [3] [7].
  • Impact of (R) vs. (S) Hydroxyisovaleryl Stereochemistry: The (R)-hydroxyl group (as in CAS 289472-78-2) aligns spatially with the original boronic acid’s orientation, allowing residual hydrogen bonding with Thr1Oγ. Conversely, the (S)-epimer (CAS 289472-81-7) positions the hydroxyl away from Thr1, reducing binding affinity. Experimental data indicates the (R)-isomer exhibits ~3-fold stronger binding to the proteasome than the (S)-isomer [1] [2] [7].

Table 2: Stereochemical Impact on Proteasome Binding

IsomerCAS NumberHydrogen-Bonding EfficiencyRelative Binding AffinityDesignation
(S)-Phe/(R)-OH289472-78-2High (mimics boronate)ModerateBortezomib Impurity 2
(S)-Phe/(S)-OH289472-81-7Low (incorrect orientation)WeakBortezomib Impurity J/D

This stereodependence validates why only the (R)-boronic acid/(S)-phenylalanine configuration in Bortezomib achieves therapeutic efficacy. The title compound’s bioactivity, while substantially lower than Bortezomib’s, remains contingent on retaining the (S)-phenylalanine-(R)-hydroxybutyl stereochemical relationship to partially engage the proteasome’s catalytic residues [1] [7].

Properties

CAS Number

289472-78-2

Product Name

N-((S)-1-(((R)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide

IUPAC Name

N-[(2S)-1-[[(1R)-1-hydroxy-3-methylbutyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide

Molecular Formula

C19H24N4O3

Molecular Weight

356.43

InChI

InChI=1S/C19H24N4O3/c1-13(2)10-17(24)23-18(25)15(11-14-6-4-3-5-7-14)22-19(26)16-12-20-8-9-21-16/h3-9,12-13,15,17,24H,10-11H2,1-2H3,(H,22,26)(H,23,25)/t15-,17+/m0/s1

SMILES

CC(C)CC(NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.